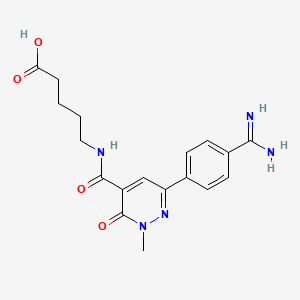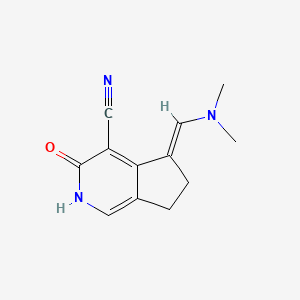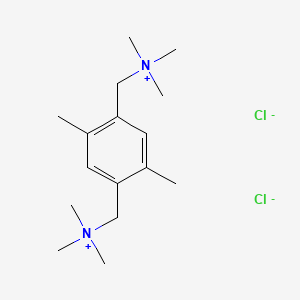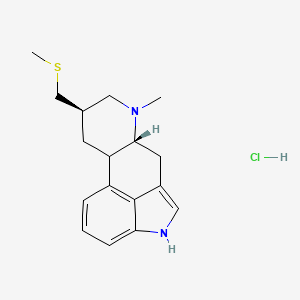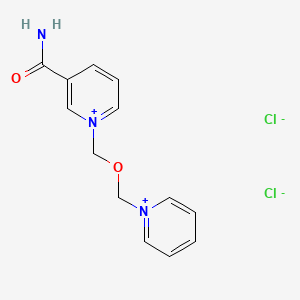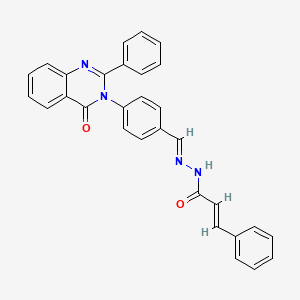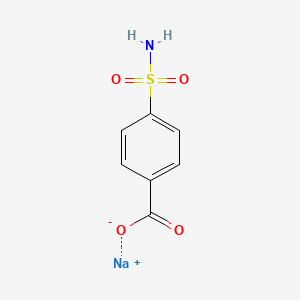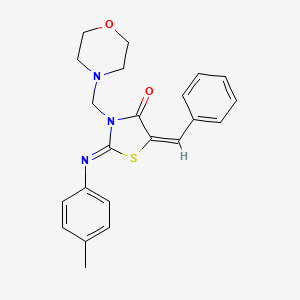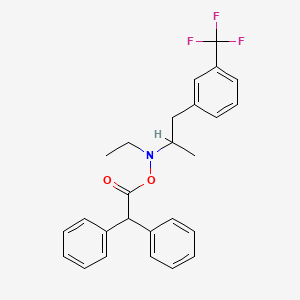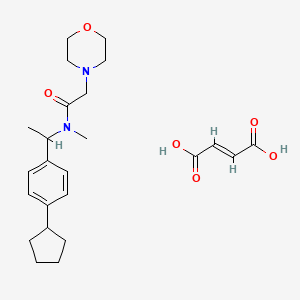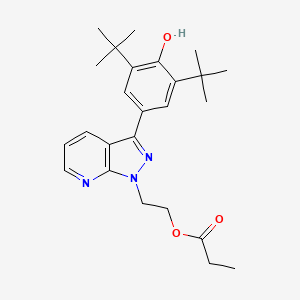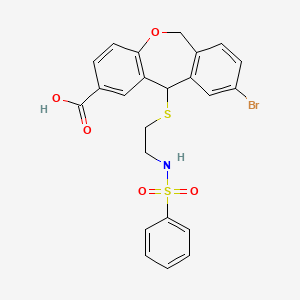
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a phenylsulfonylamino group, and a dibenzoxepin core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzoxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzoxepin ring system.
Introduction of the Bromine Atom: Bromination of the dibenzoxepin core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Phenylsulfonylamino Group: This step involves the reaction of the brominated dibenzoxepin with a phenylsulfonylamine derivative under suitable conditions to introduce the phenylsulfonylamino group.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonylamino group may interact with enzymes or receptors, leading to modulation of their activity. The thioether linkage and bromine atom may also contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Bromo-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- 9-Bromo-11-(2-(methylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
Uniqueness
The uniqueness of 9-Bromo-11-(2-(phenylsulfonylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenylsulfonylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
123226-48-2 |
|---|---|
Fórmula molecular |
C23H20BrNO5S2 |
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
11-[2-(benzenesulfonamido)ethylsulfanyl]-9-bromo-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H20BrNO5S2/c24-17-8-6-16-14-30-21-9-7-15(23(26)27)12-20(21)22(19(16)13-17)31-11-10-25-32(28,29)18-4-2-1-3-5-18/h1-9,12-13,22,25H,10-11,14H2,(H,26,27) |
Clave InChI |
CUEOARNCNVPJMT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)Br)C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


